molecular formula C4H4BrN3O2 B1379061 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- CAS No. 1391631-21-2

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl-

Cat. No. B1379061
M. Wt: 206 g/mol
InChI Key: QJJJUEPHZZMYOB-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- (hereafter referred to as 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure that includes one nitrogen and four carbon atoms. It is an aromatic compound with a distinctive odour and is a white, crystalline solid. 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has been used in a wide range of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oriented Synthesis : A new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was designed using phenyl acetylene. This approach benefits from readily available materials, high stereoselectivity, and good overall yield (Da’an Liu et al., 2015).

  • Ruthenium-catalyzed Synthesis : The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-based scaffolds for biologically active compounds. This method overcomes challenges posed by the Dimroth rearrangement (S. Ferrini et al., 2015).

  • Synthesis and Structure of N-acetylated Derivatives : The study of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its acetylated products using various spectroscopic methods revealed insights into the susceptibility to acetylation and the formation of diacetylated isomers (A. Dzygiel et al., 2004).

  • Alkylation Reaction : The alkylation of sodium 1-aryl- and 1-arylmethyleneamino-1,2,3-triazol-5-olates results in compounds of mesoionic structure, revealing the diverse chemical reactivity of 1H-1,2,3-triazole derivatives (Yu. A. Rozin et al., 2002).

  • Polymer-supported Synthesis : The traceless synthesis of 1,2,4-triazoles on polymer supports, utilizing immobilized mesoionic 1,3-oxazolium-5-olates, demonstrates an innovative approach for the creation of complex triazole structures (S. Samanta et al., 2005).

Biological and Medicinal Applications

  • Antibacterial Activity : The synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acid derivatives and their evaluation for antibacterial properties highlights the potential medicinal applications of these compounds (Мелкон Арпиарович Ирадян et al., 2014).

  • Anticancer Activity Evaluation : The synthesis and evaluation of novel aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity against human leukemia and hepatoma cells showcase the therapeutic potential of these triazole derivatives (Hong-Ru Dong et al., 2017).

  • Antimicrobial Activity : Synthesis and characterization of substituted 1,2,3-triazoles and their antimicrobial activity further demonstrate the biomedical relevance of these compounds (Bantwal Shivarama Holla et al., 2005).

properties

IUPAC Name

5-bromo-3-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJJUEPHZZMYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl-

CAS RN

1391631-21-2
Record name 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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